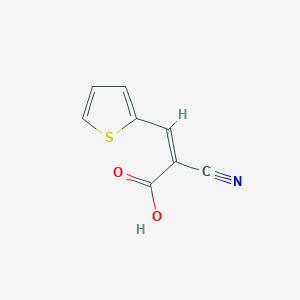

2-Cyano-3-(2-thienyl)acrylic acid

Descripción

BenchChem offers high-quality 2-Cyano-3-(2-thienyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(2-thienyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H5NO2S |

|---|---|

Peso molecular |

179.20 g/mol |

Nombre IUPAC |

(Z)-2-cyano-3-thiophen-2-ylprop-2-enoic acid |

InChI |

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4- |

Clave InChI |

QYGBYAQGBVHMDD-XQRVVYSFSA-N |

SMILES isomérico |

C1=CSC(=C1)/C=C(/C#N)\C(=O)O |

SMILES canónico |

C1=CSC(=C1)C=C(C#N)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

2-Cyano-3-(2-thienyl)acrylic acid CAS 58177-53-0 properties

Next-Generation MALDI Matrices: A Technical Whitepaper on 2-Cyano-3-(2-thienyl)acrylic Acid (CAS 58177-53-0)

Executive Summary

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) relies fundamentally on the physicochemical properties of the matrix to dictate ionization efficiency and analyte integrity. While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) have dominated the field, they present severe limitations when analyzing high-molecular-weight synthetic polymers, fragile saccharides, and complex unknown mixtures due to extensive in-source fragmentation and poor co-crystallization kinetics.

[1], identified by CAS 58177-53-0, has recently emerged as a paradigm-shifting, broad-spectrum matrix. By replacing the traditional phenolic ring of CHCA with a thiophene heterocycle, CTA delivers unique thermodynamic properties that enable the intact desorption and ionization of a vast array of analytes, including lipids, peptides, proteins, saccharides, poly(ethylene glycols) (PEGs), and organometallics[2][3].

Part 1: Physicochemical Profiling and Structural Causality

Understanding the efficacy of CTA requires an analysis of its core physical properties and how its molecular structure governs gas-phase thermodynamics.

Quantitative Data Summary

| Property | Value |

| CAS Number | 58177-53-0[1] |

| Molecular Formula | C₈H₅NO₂S[1] |

| Molecular Weight | 179.20 g/mol [1] |

| Density | 1.442 g/cm³[4] |

| Melting Point | 217 – 220 °C[4] |

| Boiling Point | 354.4 °C at 760 mmHg[4] |

| Gas Phase Acidity (ΔG°acid) | 319.7 kcal/mol[5] |

| LogP | 1.74[4] |

The Causality of the Thiophene Heterocycle

The substitution of a benzene ring with a thiophene ring fundamentally alters the electron density and dipole moment of the matrix molecule.

-

Attenuated Acidity for "Soft" Ionization: The measured gas-phase acidity (ΔG°acid) of CTA is 319.7 kcal/mol, which is higher (indicating lower acidity) than that of the conventional CHCA matrix (313.2 kcal/mol)[5]. Causality: Highly acidic matrices donate protons too aggressively during the ablation phase, transferring excess internal energy that cleaves labile bonds (e.g., glycosidic bonds in saccharides or ether linkages in PEGs). CTA’s attenuated acidity provides a "softer" ionization environment, favoring the formation of stable, intact cationized species (such as [M+Na]⁺) without noticeable fragment ions[5].

-

Crystallization Kinetics: CTA exhibits highly rapid solvent evaporation on the target plate compared to matrices like SA[5]. Causality: Rapid evaporation restricts the time available for analytes to segregate from the matrix, forcing a highly homogeneous co-crystallization. This eliminates the tedious search for "sweet spots" and provides a uniform profile of the sample surface, which is a critical advantage for MALDI-Mass Spectrometry Imaging (MALDI-MSI)[2][5].

Part 2: Chemical Synthesis and Purification Workflow

The synthesis of CTA is achieved via a straightforward Knoevenagel condensation[4]. However, for mass spectrometry applications, the purification steps are as critical as the synthesis itself.

Figure 1: Knoevenagel condensation synthesis workflow for CTA.

Step-by-Step Synthesis Protocol

-

Reaction Setup: Combine equimolar amounts of 2-thiophenecarboxaldehyde and cyanoacetic acid in absolute ethanol[4].

-

Catalysis: Add a catalytic amount of a secondary amine (e.g., piperidine). Causality: The base abstracts a proton from the active methylene group of cyanoacetic acid, generating a carbanion that facilitates nucleophilic attack on the aldehyde carbon.

-

Condensation: Reflux the mixture under continuous stirring until the reaction reaches completion (typically monitored via TLC).

-

Precipitation: Cool the mixture to room temperature and acidify with dilute HCl. The crude 2-Cyano-3-(2-thienyl)acrylic acid will precipitate out of the solution.

-

Purification (Critical Step): Recrystallize the crude product multiple times from an ethanol/water mixture. Causality: MALDI matrices must be ultra-pure. Trace alkali metals (Na⁺, K⁺) from glassware or reagents can uncontrollably shift the ionization profile (creating complex adduct clusters), while organic impurities absorb UV energy, drastically reducing the desorption efficiency of the laser.

Part 3: Mechanistic Pathway of CTA-Assisted Desorption

Figure 2: MALDI-TOF MS desorption and ionization pathway using CTA matrix.

Part 4: Self-Validating Experimental Protocol for Broad-Spectrum MALDI

To harness the full potential of CTA for analyzing diverse molecular classes (from 500 Da saccharides to 40 kDa PEGs)[2][5], researchers must utilize a strictly controlled, self-validating spotting protocol.

Step 1: Matrix Solution Preparation

-

Action: Dissolve purified CTA to a final concentration of 10 mg/mL in a solvent system of 50:50 (v/v) Acetonitrile:Water containing 0.1% Trifluoroacetic acid (TFA).

-

Causality: The organic acetonitrile ensures complete solvation of the hydrophobic thiophene ring, while the aqueous fraction dissolves polar analytes (like proteins and saccharides). TFA provides the baseline proton concentration required to initiate positive-ion mode [M+H]⁺ generation during the gas-phase plume expansion.

Step 2: Analyte Preparation

-

Action: Dilute the target analyte (e.g., BSA, PEG, or unknown tissue extract) to a concentration of 1–10 pmol/µL in a compatible solvent.

Step 3: Spotting (Dried-Droplet Method)

-

Action: Deposit 1 µL of the CTA matrix solution onto a stainless-steel MALDI target plate. Immediately add 1 µL of the analyte solution directly into the matrix droplet. Mix thoroughly by pipetting up and down 3-4 times.

-

Causality: Immediate mechanical mixing prior to the rapid evaporation of CTA ensures that the analyte is trapped uniformly within the growing crystal lattice, preventing the analyte from precipitating at the droplet edges (the "coffee ring" effect).

Step 4: System Validation (The Self-Validating Step)

-

Action: Before analyzing unknown samples, spot a known labile standard, such as Maltotriose (504 Da)[5], using the exact protocol above.

-

Validation Criteria: A successful CTA matrix preparation will yield a dominant, intact sodiated ion peak ([M+Na]⁺ at m/z 527) without significant lower-mass fragment peaks. If fragmentation is observed, it indicates that the laser fluence is set too high.

Step 5: MS Acquisition

-

Action: Irradiate the crystallized spot using a Nd:YAG (355 nm) or N₂ (337 nm) laser. Begin acquisition at roughly 70% of the standard laser fluence threshold used for CHCA[2][5].

-

Causality: Because CTA possesses superior UV absorptivity and lower gas-phase acidity, it requires significantly less laser energy to trigger the desorption plume. Lowering the laser power prevents thermal degradation of the analyte, yielding high-resolution, intact mass spectra.

References

-

Yerra, N. V., Dyaga, B., Dadinaboyina, S. B., Pandeti, S., Vaidya, J. R., Tabet, J.-C., & Thota, J. R. (2021). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1), 387-393. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 710411, 2-Cyano-3-(2-thienyl)acrylic acid." PubChem. URL:[Link]

-

GlobalChemMall. "2-CYANO-3-(2-THIENYL)ACRYLIC ACID Properties and Synthesis." GlobalChemMall. URL:[Link]

Sources

(E)-2-cyano-3-(thiophen-2-yl)acrylic acid structure

Technical Whitepaper: (E)-2-cyano-3-(thiophen-2-yl)acrylic acid Subtitle: Structural Dynamics, Synthetic Pathways, and Functional Applications in Drug Discovery & Materials Science

Executive Summary

(E)-2-cyano-3-(thiophen-2-yl)acrylic acid (CAS: 58177-53-0) represents a critical scaffold in both medicinal chemistry and organic electronics. Structurally, it combines an electron-rich thiophene donor with an electron-deficient cyanoacrylic acid acceptor, creating a "push-pull" conjugated system. This electronic architecture makes it a versatile pharmacophore for covalent kinase inhibition and metabolic regulation (MCT1 inhibition), as well as a high-efficiency anchoring group for Dye-Sensitized Solar Cells (DSSCs). This guide provides a rigorous technical analysis of its synthesis, reactivity, and application spectrum.

Part 1: Structural Characterization & Physicochemical Properties

Stereochemistry and Electronic Structure

The compound exists primarily as the (E)-isomer , where the thiophene ring and the carboxylic acid group are on opposite sides of the double bond. This configuration is thermodynamically favored due to steric minimization between the bulky thiophene ring and the cyano group.

-

Push-Pull System: The molecule features a

-conjugated bridge connecting the thiophene (donor) and the cyano/carboxylic acid (acceptors). This facilitates Intramolecular Charge Transfer (ICT), a property essential for its optical absorbance and reactivity. -

Crystallography: X-ray diffraction studies of the ethyl ester derivative reveal a near-planar conformation, maximizing

-orbital overlap. However, the ethyl group often exhibits disorder. In the solid state, the acid forms dimers via hydrogen bonding (

Key Physicochemical Data

| Property | Value / Description |

| IUPAC Name | (E)-2-cyano-3-(thiophen-2-yl)prop-2-enoic acid |

| Molecular Formula | |

| Molecular Weight | 179.19 g/mol |

| CAS Number | 58177-53-0 |

| Melting Point | 205–208 °C (Decomposes) |

| pKa (Calc.) | ~2.5 (Acidic due to electron-withdrawing CN group) |

| Solubility | Soluble in DMSO, DMF, Ethanol; Poor in Water |

| Reactivity Class | Michael Acceptor (Electrophilic |

Part 2: Synthetic Pathways & Optimization

The synthesis of (E)-2-cyano-3-(thiophen-2-yl)acrylic acid relies on the Knoevenagel Condensation . The reaction involves the nucleophilic attack of an active methylene compound (cyanoacetic acid) on a carbonyl group (thiophene-2-carbaldehyde).

Protocol A: Classical Piperidine-Catalyzed Synthesis

-

Mechanism: Base-catalyzed deprotonation of cyanoacetic acid followed by nucleophilic attack and dehydration.

-

Reagents: Thiophene-2-carbaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (Cat.), Toluene/Ethanol.

Step-by-Step Methodology:

-

Preparation: Dissolve thiophene-2-carbaldehyde (10 mmol) and cyanoacetic acid (11 mmol) in dry toluene (50 mL).

-

Catalysis: Add catalytic piperidine (0.5 mmol) and glacial acetic acid (0.5 mmol).

-

Reflux: Heat the mixture to reflux using a Dean-Stark trap to continuously remove water. Reaction time: 4–6 hours.

-

Workup: Cool to room temperature. The product often precipitates as a yellow solid.

-

Purification: Filter the solid and wash with cold ethanol and hexanes. Recrystallize from ethanol/water to obtain the pure (E)-isomer.

Protocol B: Green Microwave-Assisted Synthesis

-

Advantage: Solvent-free or aqueous media, reduced reaction time (minutes vs. hours).

-

Reagents: Thiophene-2-carbaldehyde, Cyanoacetic acid, Ammonium Acetate (Cat.).

Methodology:

-

Mix reactants in a 1:1 molar ratio with 10 mol% ammonium acetate.

-

Irradiate in a microwave reactor at 140°C for 5–10 minutes.

-

Cool and recrystallize from ethanol. Yields are typically >90%.

Mechanistic Visualization

Part 3: Reactivity Profile & Biological Mechanism

The core pharmacological utility of this structure lies in its Michael Acceptor functionality.[1] The

Covalent Inhibition Mechanism

-

Target: Cysteine residues (thiol groups) in the active sites of enzymes.[1]

-

Selectivity: The "reversible covalent" nature of cyanoacrylates allows for high potency with reduced long-term toxicity compared to irreversible inhibitors (e.g., acrylamides).

-

Pathway: The thiol group of a cysteine residue attacks the

-carbon, forming a covalent thioether adduct.

Biological Targets

-

MCT1 Inhibition:

-cyanocinnamic acid derivatives are classic inhibitors of Monocarboxylate Transporter 1 (MCT1). They block lactate transport, inducing metabolic stress in glycolytic cancer cells. -

Tyrphostins: As a structural analog to Tyrphostin (AG-class inhibitors), this molecule can inhibit receptor tyrosine kinases (e.g., EGFR, VEGFR) by mimicking the tyrosine substrate and blocking ATP binding.

Part 4: Applications in Materials Science (DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), this molecule serves as the critical Anchoring Group .[2]

-

Function: The carboxylic acid binds to the

semiconductor surface (via bidentate bridging or ester linkage). -

Electron Injection: Upon photoexcitation, electrons are injected from the thiophene donor, through the cyanoacrylate bridge, and into the conduction band of

. -

Significance: The cyano group lowers the LUMO energy level, improving the electron injection efficiency compared to simple acrylic acids.

References

-

Synthesis & Knoevenagel Condensation

-

Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides. (2016). Journal of Chemistry. (Generalized protocol validation).

-

Green Synthetic Methodology of (E)-2-cyano-3-aryl Selective Knoevenagel Adducts.Current Organic Synthesis.

-

-

Structural & Crystallographic Data

-

Biological Activity (MCT1 & Kinase)

-

Solar Cell Applications

Sources

- 1. researchgate.net [researchgate.net]

- 2. Theoretical investigation of anthanthrene-based dyes in dye‐sensitized solar cell applications: Effect of nature of alkyl-substitutions and number of anchoring groups - Arabian Journal of Chemistry [arabjchem.org]

- 3. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dial.uclouvain.be [dial.uclouvain.be]

alpha-cyano-beta-(2-thienyl)acrylic acid synonyms

α-Cyano-β-(2-thienyl)acrylic Acid: A Universal MALDI Matrix for Broad-Spectrum Analyte Characterization

Executive Summary

In the realm of mass spectrometry, the selection of an appropriate Matrix-Assisted Laser Desorption/Ionization (MALDI) matrix is historically dictated by the specific biochemical class of the target analyte. However, the emergence of α-cyano-β-(2-thienyl)acrylic acid—also known by its synonyms 2-cyano-3-(thiophen-2-yl)acrylic acid and 2-cyano-3-(2-thienyl)acrylic acid (CAS: 58177-53-0)—has disrupted this paradigm[1]. Functioning as a highly efficient, low-cost synthetic matrix, this compound (abbreviated as CTA) enables the high-resolution analysis of a remarkably broad spectrum of analytes, including lipids, peptides, intact proteins, saccharides, and high-molecular-weight polyethylene glycols (PEGs)[2]. As a Senior Application Scientist, I present this technical guide to elucidate the physicochemical mechanics, experimental protocols, and analytical advantages of integrating CTA into advanced mass spectrometry workflows.

Chemical Identity and Structural Nomenclature

The utility of a MALDI matrix is fundamentally governed by its conjugated π-electron system and functional groups. CTA is a thiophene-linked 2-cyanoacrylic acid derivative[3].

-

IUPAC Name: (E)-2-cyano-3-(thiophen-2-yl)prop-2-enoic acid[4]

-

Common Synonyms: α-cyano-β-(2-thienyl)acrylic acid; 2-cyano-3-(2-thienyl)acrylic acid; cyanothienylacrylic acid[4]

-

CAS Registry Number: 58177-53-0[1]

-

Molecular Formula: C8H5NO2S[1]

-

Molecular Weight: 179.2 g/mol [1]

The presence of the thiophene ring extends the conjugated system of the cyanoacrylic acid core, optimizing UV absorption at standard MALDI laser wavelengths (e.g., 337 nm for nitrogen lasers or 355 nm for Nd:YAG lasers).

Mechanistic Causality: Ionization Dynamics of CTA

The core innovation of CTA lies in its finely tuned gas-phase acidity and its dual capacity to act as both a proton/cation and electron-transfer matrix[2].

Thermodynamic Driving Forces: The measured gas-phase acidity (ΔG°acid) of CTA is 319.7 kcal/mol[3]. This value indicates that CTA is slightly less acidic than the gold-standard peptide matrix, α-cyano-4-hydroxycinnamic acid (HCCA, ΔG°acid = 313.2 kcal/mol)[3]. This thermodynamic sweet spot is critical for two reasons:

-

Soft Ionization: The slightly lower acidity prevents the excessive fragmentation of labile analytes (such as sialylated glycans or fragile organometallics) during proton transfer[3].

-

Cationization Efficiency: For synthetic polymers like PEGs, which lack basic sites for protonation, CTA acts as a highly efficient cation-transfer matrix, facilitating the formation of [M+Na]+ and [M+K]+ adducts with minimal background interference[3].

Figure 1: Mechanistic divergence of CTA-mediated ionization based on analyte properties.

Comparative Performance and Analyte Scope

Historically, analyzing unknown complex biological samples required spotting the sample with multiple matrices (e.g., HCCA for peptides, 2,5-DHB for glycans, sinapinic acid for intact proteins). CTA consolidates this workflow[2].

-

High Molecular Mass PEGs: Conventional matrices struggle with high-mass PEGs due to poor cationization and high limits of detection (LOD). CTA overcomes this, successfully ionizing PEGs up to 40,000 Da with significantly lower LODs than 2,4-DHB[3][5].

-

Saccharides: Screening of saccharides like sugammadex (2000 Da), β-cyclodextrin, and maltotriose yields clean sodiated ions without noticeable fragmentation, mirroring or exceeding the performance of 2,5-DHB[3].

-

Universal Profiling: Because CTA rules out the ambiguity of matrix selection, it is uniquely positioned for MALDI-Mass Spectrometry Imaging (MALDI-MSI), where a complete, unbiased profile of a tissue surface is required[2].

Table 1: Quantitative Comparison of MALDI Matrices

| Matrix | Gas-Phase Acidity (ΔG°acid) | Primary Analyte Scope | Limitations in Complex Mixtures |

| CTA (58177-53-0) | 319.7 kcal/mol | Universal (Proteins, PEGs, Lipids, Glycans) | None reported; highly versatile |

| HCCA | 313.2 kcal/mol | Peptides, small proteins | Poor for high-mass PEGs & intact proteins |

| 2,5-DHB | ~320.0 kcal/mol | Saccharides, synthetic polymers | High background noise; needle-like crystals |

| Sinapinic Acid (SA) | ~316.0 kcal/mol | Intact proteins (>10 kDa) | Ineffective for small metabolites & lipids |

Self-Validating Experimental Protocol: CTA Matrix Preparation and Spotting

To ensure reproducibility and scientific integrity, the following workflow incorporates built-in validation checkpoints.

Materials:

-

α-Cyano-β-(2-thienyl)acrylic acid (CTA, ≥95% purity)[4]

-

Acetonitrile (ACN, LC-MS grade)

-

Trifluoroacetic acid (TFA, MS grade)

-

Milli-Q Water (18.2 MΩ·cm)

Step-by-Step Methodology:

Step 1: Matrix Solvent Preparation

-

Prepare a solvent system of ACN/H2O/TFA (50:50:0.1, v/v/v).

-

Causality: The organic modifier (ACN) ensures the dissolution of the hydrophobic thiophene ring, while the aqueous component aids in the co-crystallization of hydrophilic analytes. TFA acts as the primary proton source, lowering the initial pH to facilitate [M+H]+ formation.

-

Step 2: CTA Stock Solution Formulation

-

Weigh exactly 10.0 mg of CTA and dissolve it in 1.0 mL of the prepared solvent to create a 10 mg/mL stock.

-

Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

-

Validation Check: The solution must be completely clear. Any particulate matter indicates incomplete dissolution, which will cause heterogeneous crystallization and "hot spots" on the MALDI target. Centrifuge at 10,000 x g for 1 minute if necessary.

-

Step 3: Sample Co-Crystallization (Dried Droplet Method)

-

Mix the analyte solution (e.g., 1 pmol/µL peptide mix or 1 mg/mL PEG solution) with the CTA matrix solution at a 1:1 (v/v) ratio.

-

Deposit 1.0 µL of the mixture onto a polished steel MALDI target plate.

-

Allow the spot to dry ambiently in a dust-free environment.

-

Causality: Ambient drying promotes the slow formation of homogenous co-crystals. Rapid drying (e.g., under a vacuum or heat) forces amorphous precipitation, severely degrading the signal-to-noise (S/N) ratio.

-

Step 4: Mass Spectrometry Acquisition & Validation

-

Load the target into the MALDI-TOF mass spectrometer.

-

Set the laser intensity to the threshold of desorption (typically 10-20% above the threshold where matrix ions first appear).

-

Validation Check (Self-Validating System): Before acquiring sample data, fire the laser on a matrix-only control spot. You should observe distinct CTA matrix peaks (e.g., [M+H]+ at m/z 180.2). If matrix clusters dominate the high-mass region (>1000 Da), the laser energy is too high, which will suppress analyte signals. Adjust laser power until matrix clusters are minimized.

-

Conclusion

The introduction of α-cyano-β-(2-thienyl)acrylic acid (CTA) marks a significant methodological advancement in mass spectrometry. By bridging the gap between proton-transfer and cation-transfer mechanisms, CTA eliminates the need for analyte-specific matrix optimization. For drug development professionals and analytical chemists, adopting CTA streamlines high-throughput screening and enhances the fidelity of complex sample analysis, particularly in polymer characterization and untargeted tissue imaging.

References

-

2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry. URL: [Link]

Sources

Technical Guide: Solubility Profile & Applications of 2-Cyano-3-(2-thienyl)acrylic Acid

[1][2]

Executive Summary & Compound Identity

2-Cyano-3-(2-thienyl)acrylic acid (also known as

Chemical Identity:

-

CAS Number: 58177-53-0 (Primary for MALDI grade), 107249-43-4 (Isomer specific)[1][2]

-

Molecular Formula:

[1][2][3]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Acidity (Predicted pKa): ~2.5 – 3.0 (Carboxylic acid modulated by electron-withdrawing cyano group)[1][2]

Solubility Landscape

The solubility of CTA is governed by the interplay between its polar "head" (carboxylic acid + nitrile) and its aromatic "tail" (thiophene).[1][2]

Solvent Compatibility Table

The following data aggregates experimental observations from MALDI matrix preparation and synthetic workflows.

| Solvent Class | Specific Solvent | Solubility Rating | Working Conc. (Typical) | Application Notes |

| Protic Polar | Methanol (MeOH) | High | > 10 mg/mL | Primary solvent for MALDI stock solutions.[1][2] |

| Ethanol (EtOH) | High | > 10 mg/mL | Alternative to MeOH; slower evaporation rate.[1][2] | |

| Water | Insoluble | < 0.1 mg/mL | Insoluble at neutral/acidic pH.[1][2] Soluble as a salt at pH > 7.[1][2] | |

| Aprotic Polar | Acetonitrile (ACN) | High | > 10 mg/mL | Standard co-solvent for MALDI (e.g., 50:50 ACN:H2O).[1][2] |

| DMSO / DMF | Very High | > 50 mg/mL | Used for synthesis or NMR.[1][2] Hard to remove (high boiling point). | |

| Acetone | High | > 20 mg/mL | Good for rapid evaporation/crystallization.[1][2] | |

| Halogenated | Chloroform ( | Moderate | ~5-10 mg/mL | Often used in 1:1 mix with MeOH for lipid analysis.[1][2] |

| Dichloromethane | Moderate | ~5-10 mg/mL | Extraction solvent.[1][2] | |

| Non-Polar | Hexane / Heptane | Insoluble | Negligible | Used as an antisolvent to precipitate CTA.[1][2] |

| Ethers | Diethyl Ether | Low/Moderate | < 5 mg/mL | Poor solubility compared to alcohols.[1][2] |

Thermodynamic & Structural Factors[1][2]

-

Hydrogen Bonding: The carboxylic acid moiety requires H-bond acceptors (DMSO, MeOH) or donors (MeOH, EtOH) for effective solvation.[1][2]

-

Pi-Stacking: The thiophene ring promotes strong intermolecular

- -

pH Dependence: As a weak acid, CTA solubility in water is pH-dependent.[1][2]

Experimental Protocols

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for new solvent systems.[1][2]

-

Preparation: Weigh 50 mg of CTA powder into a 4 mL borosilicate glass vial.

-

Equilibration:

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification:

Protocol B: MALDI Matrix Preparation (Standard Workflow)

This protocol ensures optimal co-crystallization with analytes.[1][2]

-

Solvent Choice: Prepare a TA50 solution (50:50 v/v Acetonitrile : 0.1% Trifluoroacetic acid in Water).[1][2]

-

Weighing: Weigh 10.0 mg of CTA.

-

Dissolution: Add 1.0 mL of the chosen solvent system.

-

Sonication: Sonicate for 30–60 seconds. The solution should be clear yellow.[1][2]

-

Application: Mix 1

L of analyte solution with 1

Protocol C: Recrystallization (Purification)

Use this if the commercial CTA is impure (e.g., dark brown instead of yellow).[1][2]

-

Dissolution: Dissolve crude CTA in a minimum amount of boiling Ethanol or Acetonitrile .[1][2]

-

Filtration: Hot filter to remove insoluble particulates.[1][2]

-

Crystallization:

-

Collection: Filter the yellow needles/crystals and wash with cold Hexane or Water.[1][2]

-

Drying: Vacuum dry at 40°C overnight.

Visualization of Workflows

Diagram 1: Solvent Selection Logic for CTA

This flow chart guides the researcher to the correct solvent system based on the intended application.[1][2]

Caption: Decision matrix for selecting the optimal solvent system for 2-Cyano-3-(2-thienyl)acrylic acid based on experimental goals.

References

-

Ahsan, N. et al. (2021). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes."[1][2] Journal of the American Society for Mass Spectrometry, 32(1), 387-393.[1][2] Link[1][2]

-

Santa Cruz Biotechnology. "2-Cyano-3-(2-thienyl)acrylic acid (CAS 58177-53-0) Product Data."[1][3] SCBT.com.[1][2] Link[1][2][3]

-

Sigma-Aldrich. "Product Specification: 2-Cyano-3-(2-thienyl)acrylic acid."[1][4] SigmaAldrich.com.[1][2] Link

-

PubChem. "3-(2-Thienyl)acrylic acid (Structural Analog Data)." National Library of Medicine.[1][2] Link

Sources

- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexanol | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyano-3-(2-thienyl)acrylic acid | CAS 58177-53-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-CYANO-3-(2-THIENYL)ACRYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Photophysical Profiling of 2-Cyano-3-(2-thienyl)acrylic Acid (CTA): UV-Vis Absorption and Its Application as a Universal MALDI Matrix

Executive Summary

2-Cyano-3-(2-thienyl)acrylic acid (CTA) is a highly conjugated organic molecule characterized by a thiophene electron-donating moiety coupled to an electron-withdrawing cyanoacrylic acid group. This "push-pull" structural motif results in a distinct UV-Vis absorption profile that has recently positioned CTA as a highly efficient, broad-spectrum matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) . This technical guide details the photophysical properties of CTA, the mechanistic causality behind its UV-Vis absorption spectrum, and self-validating protocols for its implementation in mass spectrometry workflows.

Molecular Architecture and Photophysical Principles

The utility of any photochemical reagent is fundamentally dictated by its UV-Vis absorption spectrum. For CTA, the absorption characteristics are driven by Intramolecular Charge Transfer (ICT). The thiophene ring acts as an electron-rich

-

Absorption Maximum (

): In standard polar solvents (e.g., Acetonitrile, Methanol), CTA exhibits a strong absorption maximum at 331 nm . -

Molar Extinction Coefficient (

): At 331 nm, the extinction coefficient is

The Causality of Experimental Utility:

Why does a

CTA as a Broad-Spectrum MALDI Matrix

Historically, mass spectrometrists have had to match specific matrices to specific analyte classes—for instance,

CTA disrupts this paradigm. Because of its optimal UV absorption, favorable proton affinity, and ability to form homogeneous co-crystals, CTA acts as a universal matrix. It successfully ionizes lipids, peptides, high-molecular-weight proteins, saccharides, and traditionally challenging synthetic polymers like polyethylene glycols (PEGs) .

Energy transfer pathway from 355 nm laser irradiation to analyte ionization via CTA matrix.

Experimental Methodologies

To ensure scientific integrity, the preparation of CTA for mass spectrometry must be treated as a self-validating system. The UV-Vis measurement is not just a characterization step; it is a mandatory Quality Control (QC) gate to verify the purity and photophysical viability of the matrix solution before it touches the MALDI target.

Protocol 1: UV-Vis Spectrophotometric Validation of CTA

Objective: Verify the molar extinction coefficient to ensure the matrix will absorb sufficient laser energy.

-

Baseline Correction: Prepare spectroscopic-grade Acetonitrile (ACN). Baseline correct a dual-beam UV-Vis spectrophotometer using pure ACN in matched quartz cuvettes (1 cm path length).

-

Stock Solution Preparation: Dissolve accurately weighed CTA in ACN to yield a

stock solution. Sonicate for 5 minutes to ensure complete dissolution. -

Working Dilution (Causality Step): Dilute the stock to a working concentration of

. Reasoning: At -

Spectral Acquisition: Scan the sample from 200 nm to 500 nm at a scan rate of 240 nm/min.

-

Validation Gate: Calculate the molar extinction coefficient (

) at-

Pass Criteria: If

, the CTA batch is validated for MALDI use .

-

Protocol 2: MALDI-TOF MS Sample Preparation

Objective: Achieve homogeneous co-crystallization for high-resolution mass spectrometry.

-

Matrix Solution: Prepare a

solution of validated CTA in a solvent system of Acetonitrile/Water/Trifluoroacetic acid (50:50:0.1, v/v/v). Reasoning: TFA provides the necessary proton source for gas-phase analyte ionization. -

Analyte Preparation: Prepare the analyte (e.g., PEG, lipid, or protein) at

in a compatible solvent. -

Spotting (Dried Droplet Method): Mix the matrix and analyte solutions at a 1:1 (v/v) ratio. Deposit

of the mixture onto a stainless-steel MALDI target plate. -

Crystallization: Allow the spot to dry at room temperature. The cyanoacrylic acid moiety promotes homogeneous co-crystallization, preventing the "sweet spot" phenomenon often seen with CHCA.

-

Analysis: Irradiate with a 355 nm Nd:YAG laser at threshold fluence.

Step-by-step experimental workflow for CTA preparation, UV-Vis validation, and MALDI-TOF MS analysis.

Quantitative Data Summary

The following table summarizes the core photophysical and physicochemical properties of CTA that govern its performance.

| Property | Value | Scientific Implication |

| Absorption Maximum ( | 331 nm | Indicates strong |

| Molar Extinction Coefficient ( | High absorptivity allows for lower matrix concentrations, reducing background chemical noise in the low mass range. | |

| Laser Excitation Match | 355 nm (Nd:YAG) | Ensures highly efficient energy transfer for matrix desorption and analyte ionization. |

| Molecular Weight | 179.19 g/mol | Generates highly predictable, low-mass matrix ions (e.g., m/z 179 |

References

-

Yerra, N. V., Dyaga, B., Dadinaboyina, S. B., Pandeti, S., Vaidya, J. R., Tabet, J.-C., & Thota, J. R. (2021). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1), 387–393.[Link]

Technical Guide & Safety Data Profile: 2-Cyano-3-(2-thienyl)acrylic acid

[1]

Chemical Identity & Core Profile

2-Cyano-3-(2-thienyl)acrylic acid (often abbreviated as 2-CTA or CTA ) is a cyanoacrylate derivative featuring a thiophene ring. It is structurally analogous to the common MALDI matrix

| Parameter | Technical Specification |

| Chemical Name | 2-Cyano-3-(2-thienyl)acrylic acid |

| Synonyms | |

| CAS Registry Number | 58177-53-0 ; 107249-43-4 (AldrichCPR) |

| Molecular Formula | C |

| Molecular Weight | 179.20 g/mol |

| SMILES | N#C/C(=C\c1cccs1)/C(=O)O |

| Structural Class | Thiophene-substituted cyanoacrylate |

Hazard Identification & Safety Logic

While 2-CTA is a valuable analytical tool, it presents specific hazards typical of cyanoacrylic acids. It is primarily an irritant to mucosal membranes and skin.

GHS Classification (29 CFR 1910.1200 / EU CLP):

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Signal Word: WARNING

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Visualized Emergency Response Logic

The following diagram outlines the critical decision-making pathway for exposure incidents, prioritizing immediate mitigation followed by medical assessment.

Figure 1: Decision logic for immediate emergency response to 2-CTA exposure.

Physicochemical Characterization

Understanding the physical state is crucial for determining handling protocols (e.g., dust control) and solubility for matrix preparation.

| Property | Value / Observation | Operational Implication |

| Physical State | Solid powder | Use dust mask/fume hood during weighing. |

| Color | Yellow to Tan | Visual indicator of purity; oxidation may darken color. |

| Melting Point | 217–220 °C | High thermal stability; suitable for vacuum sublimation. |

| Solubility (Water) | Low | Requires organic co-solvent for cleaning. |

| Solubility (Organic) | Soluble in MeOH, ACN, DMSO | Compatible with standard MALDI workflows. |

| Acidity (pKa) | Acidic (Carboxylic group) | Can protonate analytes in positive ion mode. |

Safe Handling, Storage & Stability

Field-Proven Insight: Like many MALDI matrices, 2-CTA functionality relies on crystal purity. Contamination or degradation can lead to "sweet spot" issues during mass spectrometry analysis.

-

Storage Conditions: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed to prevent moisture absorption, which can affect crystallization kinetics.

-

Light Sensitivity: Protect from direct sunlight. Thiophene derivatives can be photosensitive over extended periods.

-

Incompatibilities: Strong oxidizing agents, strong bases (will form salts and lose matrix efficacy), and reducing agents.

Application Workflow: MALDI Matrix Preparation

Expertise & Experience: 2-CTA is particularly effective for analyzing Polyethylene Glycols (PEGs) and lipids , often outperforming CHCA by reducing fragmentation and improving signal-to-noise ratios for high molecular weight polymers.

Standard Protocol: Preparation of 2-CTA Matrix Solution

-

Solvent Selection: Prepare a solvent mixture of 50:50 Acetonitrile (ACN) : Water with 0.1% Trifluoroacetic Acid (TFA) .

-

Why? ACN ensures solubility of the organic matrix; Water dissolves hydrophilic analytes; TFA aids in protonation (ionization).

-

-

Weighing: Weigh approximately 10 mg of 2-CTA powder.

-

Dissolution: Add 1 mL of the solvent mixture to the powder to achieve a 10 mg/mL (saturated) solution.

-

Note: Sonicate for 1-2 minutes to ensure complete dissolution. If a pellet remains, centrifuge and use the supernatant.

-

-

Spotting (Dried Droplet Method):

-

Mix analyte solution (1–10 pmol/µL) with Matrix solution in a 1:1 ratio.

-

Deposit 0.5–1.0 µL onto the MALDI target plate.

-

Allow to air dry at room temperature.

-

Workflow Visualization

Figure 2: Step-by-step workflow for preparing and using 2-CTA as a MALDI matrix.

Ecological & Disposal Considerations

-

Ecotoxicity: Quantitative data is limited, but as a cyano-derivative, it should be treated as potentially hazardous to aquatic environments. Do not allow to enter drains or water courses.

-

Disposal: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

-

American Chemical Society (ACS). (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry.[1] [1]

-

Santa Cruz Biotechnology. (n.d.).[2] 2-Cyano-3-(2-thienyl)acrylic acid (CAS 58177-53-0) Product Data.

-

Sigma-Aldrich. (n.d.). 2-Cyano-3-(2-thienyl)acrylic acid (AldrichCPR).[3]

-

GlobalChem Mall. (n.d.). Physical Properties of CAS 58177-53-0.

Methodological & Application

Application Note: 2-Cyano-3-(2-thienyl)acrylic Acid (CTA) as a Universal MALDI Matrix

Preparation Protocols and Mechanistic Insights for Broad-Spectrum Analyte Characterization

Strategic Overview & Rationale

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is fundamentally dependent on the physicochemical properties of the chosen matrix. Historically, mass spectrometrists have relied on a fragmented, analyte-specific library of matrices—such as α-cyano-4-hydroxycinnamic acid (HCCA) for peptides, sinapinic acid (SA) for intact proteins, and 2,5-dihydroxybenzoic acid (DHB) or DCTB for polymers and glycans[1][2]. This necessitates tedious trial-and-error when analyzing complex or unknown biological samples.

The introduction of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) represents a paradigm shift. Developed as a low-cost, synthetic alternative, CTA functions as a "universal" broad-spectrum matrix[3]. It successfully ionizes a vast array of compounds in positive-ion mode, including lipids, peptides, proteins, saccharides, polyethylene glycols (PEGs), and organometallics[3][4]. This application note details the preparation protocols, solvent systems, and mechanistic causality required to implement CTA in routine high-throughput MALDI workflows.

Mechanistic Causality: Why CTA Outperforms Traditional Matrices

The broad-spectrum efficacy of CTA is rooted in its unique molecular architecture—a thiophene-linked 2-cyanoacrylic acid[5].

-

Optimized Gas-Phase Acidity: The measured gas-phase acidity of CTA (

kcal/mol) is slightly lower (i.e., less acidic) than that of HCCA ( -

Multimodal Ionization Pathways: Unlike SA (primarily proton transfer) or DCTB (primarily electron transfer), CTA is capable of multimodal energy transfer. It acts as a proton/cation transfer matrix for biomolecules and polymers, and an electron-transfer matrix for organometallics[7].

-

Crystal Morphology: When dissolved in specific solvent mixtures (e.g., ACN/H₂O), CTA forms highly homogeneous micro-rod aggregates[8]. This crystalline lattice creates an optimal pathway for UV laser (337 nm / 355 nm) energy absorption and rapid charge transfer, significantly lowering the Limit of Detection (LOD)[8][9].

Quantitative Performance Comparison

The following table summarizes the performance of CTA against traditional matrices across various analyte classes.

| Analyte Class | Conventional Matrix | CTA Performance Advantage | Primary Ionization Mechanism |

| Peptides | HCCA | Equivalent S/N; highly uniform crystallization[4] | Protonation [M+H]⁺ |

| Intact Proteins | Sinapinic Acid (SA) | Lower LODs; faster evaporation and crystallization[9] | Protonation[M+H]⁺ |

| PEGs (Polymers) | 2,5-DHB / DCTB | Superior high-mass resolution; significantly lower LODs[9] | Cationization[M+Na]⁺ / [M+K]⁺ |

| Saccharides | 2,5-DHB | No noticeable fragment ions; high molecular stability[5] | Cationization[M+Na]⁺ |

| Organometallics | DCTB / Dithranol | Excellent electron-transfer capability; high S/N[4] | Radical Cation [M]⁺• |

Materials and Reagents

-

Matrix: 2-Cyano-3-(2-thienyl)acrylic acid (CTA) powder (synthesized in-house or commercially procured, purity

99.0%)[8]. -

Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Chloroform (CHCl₃), Ethyl Acetate, Ultrapure Water (H₂O)[8].

-

Modifiers: Trifluoroacetic acid (TFA).

-

Hardware: Stainless steel MALDI target plate (e.g., Bruker Ground Steel 384-well), micropipettes (0.1–2.5 µL range)[8].

Step-by-Step Matrix Preparation & Co-Crystallization Protocols

Because CTA is highly versatile, the solvent system must be tailored to the solubility of the analyte to ensure homogeneous co-crystallization[8].

Protocol A: Peptides and Intact Proteins

-

Causality: Proteins require denaturation and an acidic environment to expose basic residues for protonation. ACN acts as the organic modifier to unfold the protein, while TFA provides the proton source.

-

Solvent Preparation: Prepare a solution of 50:50 (v/v) ACN and 0.2% aqueous TFA[8].

-

Matrix Solubilization: Dissolve CTA powder in the solvent to a final concentration of 10 mg/mL[8]. Vortex for 60 seconds and sonicate for 2 minutes until fully dissolved.

-

Sample Deposition (Dried-Droplet): Spot 0.5 µL of the analyte solution onto the MALDI target. Immediately overlay with 0.5 µL of the CTA matrix solution[8].

-

Self-Validation Step: Allow the spot to dry at ambient temperature. CTA evaporates faster than SA[9]. Under a stereomicroscope, the spot should exhibit a uniform, opaque micro-rod crystalline layer without the "coffee-ring" effect typical of HCCA.

Protocol B: High Molecular Weight PEGs and Saccharides

-

Causality: Synthetic polymers and glycans ionize best via alkali metal cationization ([M+Na]⁺, [M+K]⁺). Strong acids can hydrolyze glycosidic bonds or suppress cation adduction.

-

Solvent Preparation: Prepare a solution of Methanol or ACN/H₂O (1:1, v/v) without TFA[8].

-

Matrix Solubilization: Dissolve CTA to a concentration of 10 mg/mL[8]. (Optional: If analyzing highly pure PEGs, spike the matrix solution with 1 mM Sodium Trifluoroacetate to drive sodium adduction).

-

Sample Deposition: Mix the analyte (1 mg/mL in H₂O or MeOH) and matrix solution in a 1:1 (v/v) ratio in a microcentrifuge tube[8].

-

Spotting: Deposit 1.0 µL of the mixture onto the target plate and dry under a gentle stream of ambient air.

-

Self-Validation Step: Acquire a spectrum in positive ion mode. A successful preparation will yield intact sodiated ions without noticeable fragment ions[5].

Protocol C: Lipids and Organometallics

-

Causality: Highly lipophilic compounds will precipitate prematurely if exposed to aqueous solvents, leading to heterogeneous "hot spots" on the MALDI target.

-

Solvent Preparation: Prepare a non-polar solvent system using Chloroform/Methanol (9:1, v/v) or pure Ethyl Acetate[8].

-

Matrix Solubilization: Dissolve CTA to 10 mg/mL. CTA is freely soluble in these organic systems[8].

-

Sample Deposition: Spot 0.5 µL of the lipid/organometallic sample (dissolved in CHCl₃ or Hexane). Immediately add 0.5 µL of the CTA matrix[8].

-

Self-Validation Step: Due to the high volatility of CHCl₃, crystallization will occur almost instantly. Ensure the laser fluence is lowered by 10-15% compared to standard HCCA methods, as CTA in non-polar systems requires lower threshold energy for ablation.

Workflow Visualization

MALDI-TOF MS workflow utilizing CTA matrix, highlighting multimodal ionization pathways.

Troubleshooting & Best Practices

-

High Background Noise in Low Mass Range (< 500 Da): Like most organic matrices, CTA produces matrix cluster ions in the low mass region. If analyzing small molecules, consider using a higher laser fluence to favor analyte ionization, or switch to negative ion mode if the analyte permits.

-

Poor Signal-to-Noise for High Mass PEGs (> 20 kDa): Ensure the matrix-to-analyte molar ratio is sufficiently high (typically > 1000:1). If oligomer distribution is skewed, verify that the solvent system is not causing premature polymer precipitation before the CTA crystallizes.

-

Calibration: Always perform external calibration using a standard mixture (e.g., Bruker Peptide Calibration Standard II) prepared with the exact same CTA matrix protocol to account for matrix-specific plume dynamics.

References

-

Yerra, N. V., et al. (2020). "2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes." Journal of the American Society for Mass Spectrometry, 32(1). URL:[Link]

-

"MALDI-TOF Mass Spectrometry in Clinical Analysis and Research." PMC. URL:[Link]

-

"MALDI-TOF MS: A Promising Analytical Approach to Cancer Diagnostics and Monitoring." MDPI. URL:[Link]

Sources

- 1. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Analysis of High Molecular Weight PEGs using α-Cyano-4-hydroxycinnamic acid (CHCA) Matrix by MALDI-TOF MS

Application Note & Protocol

Abstract

Polyethylene glycols (PEGs) are fundamental polymers in drug development and biotechnology, primarily used in PEGylation to enhance the therapeutic properties of biomolecules. Accurate characterization of their molecular weight distribution is critical for ensuring efficacy and safety. This document provides a detailed guide for the analysis of high molecular weight PEGs using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with α-Cyano-4-hydroxycinnamic acid (CHCA) as the matrix. We offer in-depth protocols, expert rationale for experimental choices, and troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Characterizing High MW PEGs

Polyethylene glycol (PEG) is a polyether compound with wide-ranging applications, most notably in the pharmaceutical industry for the process of PEGylation. This process, which involves covalently attaching PEG chains to therapeutic proteins, peptides, or small molecules, can improve drug solubility, reduce immunogenicity, and prolong circulation half-life. The efficacy and safety of these PEGylated drugs are directly dependent on the molecular weight (MW) and molecular weight distribution of the attached PEG.

Characterizing high molecular weight PEGs presents a significant analytical challenge. Traditional methods like gel permeation chromatography (GPC) provide relative molecular weights based on calibration standards and may lack the resolution to identify subtle structural differences. In contrast, MALDI-TOF MS is a powerful technique that provides an absolute measurement of the molecular weight of individual polymer chains, offering detailed information on monomer mass, end-group structure, and polydispersity.[1]

This application note focuses on the use of α-Cyano-4-hydroxycinnamic acid (CHCA), a widely used MALDI matrix, for the robust and reproducible analysis of high MW PEGs.[2][3] While sometimes referred to by other acronyms, CHCA is the standard and accepted nomenclature in scientific literature.[4]

Principles of MALDI-TOF MS for Polymer Analysis

MALDI-TOF MS is a "soft" ionization technique, meaning it can ionize large, non-volatile molecules like polymers with minimal fragmentation.[5] The process involves three key steps:

-

Sample Preparation: The analyte (PEG) is mixed with a much larger amount of a matrix compound (CHCA) and a cationizing agent. This mixture is spotted onto a target plate and allowed to dry, forming co-crystals of the analyte embedded within the matrix.

-

Desorption and Ionization: A pulsed laser (typically a UV laser) is fired at the sample spot.[5] The matrix strongly absorbs the laser energy, leading to its rapid sublimation. This process carries the embedded analyte molecules into the gas phase. During this plume expansion, charge transfer occurs, primarily from the matrix and cationizing agent to the analyte, forming ions (e.g., [PEG+Na]⁺).

-

Time-of-Flight Analysis: The newly formed ions are accelerated by an electric field into a long, field-free "flight tube." Lighter ions travel faster than heavier ions. The time it takes for an ion to reach the detector at the end of the tube is directly proportional to its mass-to-charge ratio (m/z). By measuring this "time of flight," the precise mass of each polymer chain can be determined.

Diagram: The MALDI-TOF MS Process

Caption: Workflow of PEG analysis by MALDI-TOF MS.

The Role of the CHCA Matrix and Cationization

The choice of matrix is critical for successful MALDI analysis.[6] CHCA is an excellent matrix for PEGs for several reasons:

-

High UV Absorbance: CHCA strongly absorbs the nitrogen laser's wavelength (337 nm), efficiently transferring energy to desorb the analyte.

-

Co-crystallization: It readily forms fine, homogeneous crystals with a wide range of analytes, including polymers, which is crucial for shot-to-shot reproducibility.[3]

-

Soft Ionization: It facilitates a "soft" ionization process, preserving the intact polymer chains for accurate mass measurement.

Unlike peptides, PEGs do not easily protonate. Therefore, a cationizing agent is essential for their ionization.[7] These are typically alkali metal salts, such as sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA). The PEG molecules form adducts with the metal cations (e.g., Na⁺, K⁺), creating positively charged ions like [M+Na]⁺ that can be detected by the mass spectrometer. Without a cationizing agent, PEG signals are often weak or nonexistent.[8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of high molecular weight PEGs (2,000 to 20,000 Da).

Materials and Reagents

-

Analyte: Polyethylene glycol (PEG) standards or samples.

-

Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA), MALDI-grade or higher (e.g., Sigma-Aldrich Cat. No. 70990).

-

Cationizing Agent: Sodium trifluoroacetate (NaTFA), high purity.

-

Solvents: Tetrahydrofuran (THF, HPLC-grade), Ethanol (EtOH, HPLC-grade), Acetonitrile (ACN, HPLC-grade), and ultrapure water.

-

Equipment: MALDI-TOF Mass Spectrometer, MALDI target plate (stainless steel), micropipettes, vortex mixer, ultrasonic bath.

Solution Preparation

-

CHCA Matrix Solution (10 mg/mL): Dissolve 10 mg of CHCA in 1 mL of THF. Use an ultrasonic bath to ensure complete dissolution. Note: THF is a common and effective solvent for both CHCA and many PEGs, promoting good co-crystallization.[9]

-

PEG Analyte Solution (1-2 mg/mL): Dissolve 1-2 mg of the PEG sample in 1 mL of ultrapure water or THF, depending on solubility.

-

NaTFA Cationizing Agent Solution (10 mg/mL): Dissolve 10 mg of NaTFA in 1 mL of THF or Ethanol.[1][10]

Sample Spotting (Dried-Droplet Method)

The ratio of matrix, analyte, and cationizing agent is a critical parameter that often requires optimization.[6][9]

-

In a clean microcentrifuge tube, combine the solutions in the following volumetric ratio:

-

10 parts Matrix Solution (CHCA)

-

2 parts Analyte Solution (PEG)

-

1 part Cationizing Agent Solution (NaTFA)

-

-

Vortex the mixture thoroughly for 30 seconds.

-

Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature. This may take 5-10 minutes. The spot should have a uniform, crystalline appearance.

-

Once dry, the target plate is ready to be loaded into the mass spectrometer.

Diagram: Sample Preparation Workflow

Caption: Step-by-step sample preparation workflow.

MALDI-TOF MS Instrument Settings

Instrument parameters must be optimized for high molecular weight polymers. The following table provides typical starting parameters.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive (+) | To detect the positively charged [M+Na]⁺ or [M+K]⁺ adducts. |

| Mass Analyzer Mode | Linear | Linear mode is preferred for high MW analytes (>5,000 Da) as it improves ion transmission and sensitivity, though with lower resolution than reflectron mode.[5] |

| Laser Type | Nitrogen Laser (337 nm) or Nd:YAG (355 nm) | These are standard UV lasers that match the absorbance profile of CHCA.[5][11] |

| Laser Fluence | Low to Medium (Adjustable) | Start with low laser power and gradually increase to find the threshold for good ionization without causing fragmentation. Excessive energy can broaden peaks.[8] |

| Mass Range | e.g., 1,000 - 25,000 m/z | Set a range that fully encompasses the expected molecular weight distribution of the PEG sample. |

| Number of Shots | 200-500 shots/spectrum | Averaging multiple laser shots improves the signal-to-noise ratio and produces a representative spectrum.[11] |

| Calibration | External or Internal | Calibrate the instrument using a known polymer standard with a similar molecular weight to ensure high mass accuracy. |

Data Analysis and Interpretation

A successful analysis will yield a spectrum showing a Gaussian-like distribution of peaks. Each peak in the distribution corresponds to a single PEG oligomer with a specific number of repeating units, ionized as a sodium adduct.

-

Peak Spacing: The mass difference between adjacent peaks should correspond to the mass of the PEG monomer unit (C₂H₄O), which is approximately 44.03 Da.[10] Verifying this confirms the identity of the polymer.

-

Molecular Weight Calculation: From the intensity (Ni) and mass (Mi) of each oligomer peak, key molecular weight averages can be calculated:

-

Number-Average Molecular Weight (Mn): Mn = Σ(NiMi) / Σ(Ni)

-

Weight-Average Molecular Weight (Mw): Mw = Σ(NiMi²) / Σ(NiMi)

-

Polydispersity Index (PDI or Đ): PDI = Mw / Mn

-

-

Software: Most instrument software includes polymer analysis tools that can automatically perform these calculations.[12]

A low PDI value (typically <1.2) indicates a narrow molecular weight distribution, which is often desirable for pharmaceutical applications.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No Signal or Weak Signal | Insufficient cationizing agent. Incorrect laser power. Poor co-crystallization. | Increase the relative amount of NaTFA solution. Gradually increase laser fluence. Re-prepare the sample, ensuring solvents are compatible and mixing is thorough. |

| Broad Peaks / Poor Resolution | Excessive laser power. Sample heterogeneity or salt contamination. | Reduce laser power to the minimum required for a stable signal. Ensure high-purity reagents are used. Consider desalting the sample if necessary. |

| Matrix-Related Peaks | Matrix self-ionization or cluster formation. | Focus data acquisition on the mass range of the polymer. Matrix peaks are typically <600 Da.[2] Using ammonium-based buffers can sometimes suppress matrix clusters.[11] |

| Complex Spectrum | Presence of multiple adducts (e.g., [M+Na]⁺ and [M+K]⁺). | Use high-purity NaTFA to favor sodium adduct formation. Trace potassium contamination is common. Identify the two series of peaks based on the 16 Da mass difference (K vs. Na). |

Conclusion

MALDI-TOF MS, when paired with the CHCA matrix and an appropriate cationizing agent, is a highly effective and precise method for characterizing high molecular weight polyethylene glycols. By providing absolute molecular weight distributions and PDI values, this technique offers invaluable information for quality control and development in the pharmaceutical and biotechnology industries. The protocols and guidelines presented here serve as a comprehensive resource for establishing a robust and reliable PEG analysis workflow.

References

-

Re-exploring α-Cyano-4-Hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. (2021). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Tertiary matrices for the analysis of polyethylene glycols using MALDI-TOF MS. (2025). ResearchGate. Available at: [Link]

-

Polymer MALDI-TOF Data Analysis Guide. University of Illinois Urbana-Champaign. Available at: [Link]

-

Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. (2004). Analytical Chemistry. Available at: [Link]

-

Tertiary Matrices for the Analysis of Polyethylene Glycols Using MALDI-TOF MS. (2014). Mass Spectrometry Letters. Available at: [Link]

-

Polymer Analysis by MALDI-Tof MS. Waters Corporation. Available at: [Link]

-

Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra. (2022). ACS Publications. Available at: [Link]

-

Tertiary Matrices for the Analysis of Polyethylene Glycols Using MALDI-TOF MS. (2014). Mass Spectrometry Letters. Available at: [Link]

-

MALDI-ToF MS Method for the Characterization of Synthetic Polymers with Varying Dispersity and End Groups. (2025). PubMed. Available at: [Link]

-

Mn, Mw, PDI and nn of polymers by MALDI-TOF spectra. ResearchGate. Available at: [Link]

-

Optimized MALDI-TOF MS Strategy for Characterizing Polymers. (2021). Frontiers in Chemistry. Available at: [Link]

-

Determining the molecular weight of PEG standards by MALDI-TOF MS. University of Bath. Available at: [Link]

-

MALDI-TOF MS spectrums of PEG-6000 with different cationization... ResearchGate. Available at: [Link]

-

MALDI-TOF Polymer Analysis Guide. University of Delaware. Available at: [Link]

-

MALDI Mass Spectrometry of Synthetic Polymers. J-STAGE. Available at: [Link]

-

MALDI-TOF Sample Preparation. University of California, Riverside. Available at: [Link]

-

Sample preparation strategies in MALDI. MassTech Inc. Available at: [Link]

-

MALDI-TOF MS spectrums of polymers with the cationization reagent... ResearchGate. Available at: [Link]

-

Systematic study of synthetic polymers by MALDI-linTOF-MS. reposiTUm. Available at: [Link]

-

Optimized MALDI-TOF MS Strategy for Characterizing Polymers. (2021). PMC. Available at: [Link]

-

Analysis of Polymers by MALDI-TOF Mass Spectrometry. Shimadzu. Available at: [Link]

Sources

- 1. bath.ac.uk [bath.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. J67635.EXK [thermofisher.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Notes and Protocols: Solvent Systems for 2-Cyano-3-(2-thienyl)acrylic Acid Crystallization

Introduction: The Critical Role of Crystallization in the Purity of 2-Cyano-3-(2-thienyl)acrylic Acid

2-Cyano-3-(2-thienyl)acrylic acid is a versatile organic compound with applications in pharmaceuticals, materials science, and as a matrix in mass spectrometry.[1] Its synthesis, often achieved through a Knoevenagel condensation reaction, can result in impurities that require removal to ensure the desired performance and safety of the final product.[2] Crystallization is a powerful purification technique that, when optimized, can yield highly pure crystalline material with controlled particle size and morphology. The choice of solvent system is paramount to a successful crystallization process, directly influencing yield, purity, and crystal habit.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing solvent systems for the crystallization of 2-Cyano-3-(2-thienyl)acrylic acid. We will delve into the theoretical principles of solvent selection, followed by detailed, practical protocols for solvent screening and crystallization.

I. Foundational Principles: Selecting the Ideal Solvent System

The ideal solvent for crystallization should exhibit a specific set of properties. It should readily dissolve the compound at an elevated temperature but have low solubility at a lower temperature, allowing for high recovery of the crystalline product upon cooling.[3] Furthermore, the solvent should be a poor solvent for the impurities present, or dissolve them to a much greater or lesser extent than the target compound, to facilitate their separation.[3]

The selection process often involves a balance of thermodynamic and kinetic factors. Key solvent characteristics to consider include:

-

Polarity: The polarity of the solvent should ideally match that of the solute to achieve good solubility at higher temperatures. 2-Cyano-3-(2-thienyl)acrylic acid possesses both polar (carboxylic acid, nitrile) and non-polar (thienyl ring) functionalities, suggesting that solvents of intermediate polarity may be effective.

-

Boiling Point: A solvent with a boiling point between 60°C and 120°C is often desirable for ease of handling and removal during drying, without being overly volatile.[4]

-

Reactivity: The solvent must be inert and not react with the solute.

-

Safety and Environmental Impact: Solvents with low toxicity, flammability, and environmental impact are preferred, especially in industrial applications.

A systematic screening of a range of solvents with varying properties is the most effective approach to identifying an optimal system.

II. Experimental Workflow for Solvent System Selection

A structured, multi-step approach is recommended for identifying the optimal solvent system for the crystallization of 2-Cyano-3-(2-thienyl)acrylic acid. This workflow ensures a comprehensive evaluation of potential solvents and crystallization methods.

Caption: Experimental workflow for solvent system selection.

III. Recommended Solvents for Initial Screening

Based on the chemical structure of 2-Cyano-3-(2-thienyl)acrylic acid and literature precedents for similar compounds, the following solvents are recommended for an initial screening. They cover a range of polarities and functional groups.

| Solvent Class | Specific Solvent | Rationale |

| Alcohols | Ethanol, Isopropanol | Often good for dissolving polar compounds at elevated temperatures. Ethanol has been used for recrystallizing Knoevenagel condensation products.[2][5] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good at dissolving a wide range of organic compounds. Acetone is a known solvent for cyanoacrylates.[6][7] |

| Esters | Ethyl Acetate | Medium polarity solvent, often effective for crystallization. |

| Ethers | Tetrahydrofuran (THF) | Aprotic polar solvent, can be effective but may form solvates. |

| Aromatic Hydrocarbons | Toluene | Can be effective for less polar compounds or as a component in a mixed solvent system. |

| Nitriles | Acetonitrile | Polar aprotic solvent, can be a good choice for compounds with nitrile groups. |

| Water | Water | While likely a poor solvent on its own, it can be an effective anti-solvent when used with a miscible organic solvent.[8] |

IV. Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To rapidly assess the solubility of 2-Cyano-3-(2-thienyl)acrylic acid in a range of solvents at ambient and elevated temperatures.

Materials:

-

2-Cyano-3-(2-thienyl)acrylic acid (crude or partially purified)

-

Selected solvents from the screening table

-

Small test tubes or vials (e.g., 1 dram vials)

-

Hot plate with a water or sand bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Place approximately 10-20 mg of 2-Cyano-3-(2-thienyl)acrylic acid into each labeled test tube.

-

Add a small volume (e.g., 0.5 mL) of a selected solvent to each corresponding test tube at room temperature.

-

Vortex each tube to observe solubility at room temperature. Note if the compound is fully soluble, partially soluble, or insoluble.

-

For tubes where the compound is not fully soluble at room temperature, gently heat the tube in a water or sand bath while vortexing intermittently. Increase the temperature in increments, observing for dissolution. Note the approximate temperature at which the compound dissolves completely.

-

Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.

-

After reaching room temperature, place the tube in an ice bath for 15-20 minutes.

-

Observe for the formation of crystals. Note the quantity and appearance of the crystals.

-

Record all observations in a systematic manner.

Interpretation of Results:

-

Good Candidate Solvents: The compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, with significant crystal formation upon cooling.

-

Potential Anti-Solvents: The compound is insoluble or very poorly soluble at all temperatures.

-

Poor Candidate Solvents: The compound is highly soluble at room temperature, or insoluble even at elevated temperatures.

Protocol 2: Cooling Crystallization

Objective: To purify 2-Cyano-3-(2-thienyl)acrylic acid from a single solvent system using controlled cooling.

Materials:

-

Crude 2-Cyano-3-(2-thienyl)acrylic acid

-

A "good" candidate solvent identified from Protocol 1

-

Erlenmeyer flask

-

Hot plate with magnetic stirring

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Ice bath

Procedure:

-

Place the crude 2-Cyano-3-(2-thienyl)acrylic acid in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of the selected solvent to the flask.

-

Heat the mixture with stirring on a hot plate. Gradually add more solvent in small portions until the solid just dissolves at a temperature near the solvent's boiling point.

-

Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

If crystallization does not occur spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure compound.

-

Once crystallization appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to a constant weight.

-

Analyze the purity of the crystals (e.g., by melting point, HPLC, or NMR).

Caption: Cooling crystallization workflow.

Protocol 3: Anti-Solvent Crystallization

Objective: To purify 2-Cyano-3-(2-thienyl)acrylic acid by adding a poor solvent (anti-solvent) to a solution of the compound in a good solvent.

Materials:

-

Crude 2-Cyano-3-(2-thienyl)acrylic acid

-

A "good" candidate solvent (Solvent 1)

-

A "potential anti-solvent" (Solvent 2), which must be miscible with Solvent 1

-

Erlenmeyer flask or beaker with magnetic stirring

-

Dropping funnel or burette

Procedure:

-

Dissolve the crude 2-Cyano-3-(2-thienyl)acrylic acid in a minimum amount of Solvent 1 at room temperature.

-

With gentle stirring, slowly add Solvent 2 dropwise from a dropping funnel or burette.

-

Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

-

If the solution becomes too cloudy, add a small amount of Solvent 1 to redissolve the precipitate.

-

Allow the mixture to stand undisturbed to allow for slow crystal growth.

-

If necessary, cool the mixture in an ice bath to increase the yield.

-

Collect, wash, and dry the crystals as described in Protocol 2.

V. Troubleshooting and Optimization

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high degree of supersaturation or the presence of impurities. Try using a more dilute solution, a slower cooling rate, or a different solvent system.

-

Poor Recovery: If the yield is low, the compound may be too soluble in the mother liquor at low temperatures. Consider using a different solvent or an anti-solvent to decrease its solubility.

-

Low Purity: If the purity is not satisfactory, a second recrystallization may be necessary. Ensure that the crystals are washed with ice-cold solvent to remove residual mother liquor containing impurities.

VI. Conclusion

The successful crystallization of 2-Cyano-3-(2-thienyl)acrylic acid is a critical step in its purification. By employing a systematic approach to solvent screening and crystallization method development, researchers can obtain a high-purity product with desirable physical properties. The protocols outlined in this application note provide a solid foundation for this process. It is important to remember that each compound is unique, and some degree of empirical optimization will likely be required to achieve the best results.

References

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Preprints.org. [Link]

-

The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... (n.d.). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. [Link]

-

Synthesis, characterization, crystal structure and mesomorphic behavior of thiophene based homologous series. (2021). Taylor & Francis Online. [Link]

-

Liquid Crystalline Materials Containing Thiophene Rings. (2021). ACS Publications. [Link]

-

One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. [Link]

-

Synthesis of Novel Liquid-Crystalline Thiophene Derivatives and Evaluation of Their Photoresponsive Behavior. (2002). ACS Publications. [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2019). SciELO. [Link]

-

Cyanoacrylate - Solubility. (n.d.). Solubility of Things. [Link]

-

Recrystallization – A Guide to Separation and Purification. (n.d.). Mettler-Toledo. [Link]

-

Optimization of the Knoevenagel synthesis of (E)-2-cyano-3-arylacrylamide 3a. (2020). ResearchGate. [Link]

-

Model Studies of the Doebner Modified Knoevenagel Condensation. (2017). FHSU Scholars Repository. [Link]

-

Base-free Knoevenagel condensation catalyzed by copper metal surfaces - Supporting Information. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

3-(2-Thienyl)acrylic acid. (n.d.). PubChem. [Link]

-

Chemical structure of 2-cyano-3-(2-thienyl)acrylic acid. (2018). ResearchGate. [Link]

-

Cyanoacrylate. (n.d.). Wikipedia. [Link]

-

What chemical can dissolve dried cyanoacrylate (super glue)? (2018). Quora. [Link]

- Process for producing 2-cyanoacrylic acid. (1997).

- Composition and method for inhibiting the cure of cyanoacrylate adhesives... (1994).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. CN103351270B - Method for catalyzing Knoevenagel condensation reaction by using function ion liquid - Google Patents [patents.google.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. sciforum.net [sciforum.net]

- 6. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Synthesis of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) via Knoevenagel Condensation

Executive Summary

This guide details the synthesis of 2-Cyano-3-(2-thienyl)acrylic acid (CTA) , a critical organic compound widely utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. CTA is particularly effective for the analysis of polyethylene glycols (PEGs), lipids, and proteins due to its high proton affinity and ability to form homogenous crystals.

The protocol employs a Knoevenagel condensation between thiophene-2-carbaldehyde and cyanoacetic acid. We prioritize a high-yield, atom-economical pathway using ethanol as a solvent and piperidine as a catalyst, ensuring scalability and reproducibility for research and industrial applications.

Reaction Mechanism & Rationale

The synthesis proceeds via a base-catalyzed Knoevenagel condensation. The reaction involves the deprotonation of the active methylene group in cyanoacetic acid, followed by a nucleophilic attack on the carbonyl carbon of thiophene-2-carbaldehyde. Subsequent dehydration yields the

Mechanistic Pathway

-

Deprotonation : The base (piperidine) abstracts a proton from the

-carbon of cyanoacetic acid, generating a resonance-stabilized enolate carbanion. -

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of thiophene-2-carbaldehyde, forming a

-hydroxy intermediate (aldol-like adduct). -

Dehydration : Spontaneous elimination of a water molecule (E1cB mechanism) occurs, driven by the formation of the conjugated system, resulting in the final thermodynamically stable alkene product.

Reaction Scheme Visualization

Figure 1: Step-wise mechanistic pathway of the Knoevenagel condensation for CTA synthesis.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Thiophene-2-carbaldehyde | 112.15 | 1.0 | Electrophile |

| Cyanoacetic acid | 85.06 | 1.0 - 1.1 | Nucleophile |

| Piperidine | 85.15 | 0.1 (Cat.) | Base Catalyst |

| Ethanol (Abs. or 95%) | 46.07 | Solvent | Medium |

| Hydrochloric Acid (1M) | 36.46 | N/A | Acidification (if needed) |

Standard Operating Procedure (SOP)

Phase 1: Reaction Setup

-

Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.12 g) of thiophene-2-carbaldehyde and 10 mmol (0.85 g) of cyanoacetic acid in 20 mL of Ethanol .

-